molecular formula C12H8ClKO B15468682 5-Chloro-2-biphenylol potassium salt CAS No. 53404-21-0

5-Chloro-2-biphenylol potassium salt

Cat. No.: B15468682
CAS No.: 53404-21-0
M. Wt: 242.74 g/mol
InChI Key: BKIPLYHSFIAQCY-UHFFFAOYSA-M
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Description

5-Chloro-2-biphenylol potassium salt (CAS: Not explicitly provided; synonyms: potassium,4-chloro-2-phenylphenolate; 4-Chloro-2-phenylphenol potassium salt) is an organometallic compound with the molecular formula C₁₂H₈ClOK . Structurally, it consists of a biphenyl backbone substituted with a chlorine atom at position 5 and a hydroxyl group at position 2, forming a potassium salt. This compound is utilized in industrial and pharmaceutical syntheses, particularly as an intermediate in reactions requiring phenolic or ionic functionalities. Its sodium counterpart, sodium 5-chloro-2-biphenylolate (CAS: 10605-10-4), shares structural similarity but differs in the alkali metal cation .

Properties

CAS No.

53404-21-0

Molecular Formula

C12H8ClKO

Molecular Weight

242.74 g/mol

IUPAC Name

potassium;4-chloro-2-phenylphenolate

InChI

InChI=1S/C12H9ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1

InChI Key

BKIPLYHSFIAQCY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)[O-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Sodium 5-Chloro-2-biphenylolate

The sodium salt variant (C₁₂H₈ClONa ) is structurally analogous but substitutes potassium with sodium. Key differences include:

Property 5-Chloro-2-biphenylol Potassium Salt Sodium 5-Chloro-2-biphenylolate
Molecular Weight ~234.7 g/mol (estimated) ~218.6 g/mol (estimated)
Cation Reactivity Higher lattice energy, lower solubility Lower lattice energy, higher solubility
Synthesis Likely via neutralization of phenol with KOH Similar neutralization with NaOH
Thermal Stability Likely higher decomposition temperature Lower decomposition temperature (inferred)

The choice between sodium and potassium salts often hinges on solubility requirements or compatibility with reaction conditions. Potassium salts generally exhibit lower aqueous solubility but greater thermal stability due to stronger ionic interactions .

Comparison with Other Potassium Salts in Sulfonamide Derivatives

Potassium salts with sulfonamide and cyanamide groups (e.g., compounds 9 and 10 from ) demonstrate distinct structural and functional differences:

Property 5-Chloro-2-biphenylol Potassium Salt N-[4-Chloro-2-(4-CBz-thio)-5-Me-Benzenesulfonyl]cyanamide K Salt (9) N-{4-Cl-5-Me-2-[(2-PhSO₂)Et-thio]Benzenesulfonyl}cyanamide K Salt (10)
Molecular Formula C₁₂H₈ClOK C₁₅H₁₁Cl₂KN₂O₂S₂ C₁₆H₁₄ClKN₂O₄S₃
Melting Point Not reported 231–233 °C 126–129 °C
Functional Groups Phenolic hydroxyl, biphenyl Sulfonyl, cyanamide, chlorobenzylthio Sulfonyl, cyanamide, phenylsulfonylethylthio
Synthesis Neutralization of phenol Alkylation with 4-chlorobenzyl chloride in water Alkylation with 2-(phenylsulfonyl)ethyl chloride in water
Applications Intermediate in organic synthesis Potential use in pharmaceuticals or agrochemicals Similar to compound 9

The biphenylol potassium salt lacks the sulfonamide and cyanamide moieties present in compounds 9 and 10, rendering it less polar and more suited for non-polar reaction environments. The sulfonamide derivatives exhibit higher molecular complexity and specialized reactivity, such as participation in nucleophilic substitutions or enzyme inhibition .

Q & A

Basic: What are the established synthetic routes for 5-chloro-2-biphenylol potassium salt, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves chlorination of o-phenylphenol derivatives followed by salt formation with potassium hydroxide. For example:

  • Step 1: Chlorination of 2-biphenylol using Cl2 or SO2Cl2 under controlled pH and temperature (20–40°C) to minimize polysubstitution .
  • Step 2: Neutralization with KOH in ethanol/water mixtures to precipitate the potassium salt.

Critical Variables:

  • Temperature: Excess heat (>60°C) may degrade phenolic intermediates.
  • Stoichiometry: Excess KCl or KOH improves salt purity but risks co-precipitation of byproducts.
  • Solvent polarity: Ethanol-water mixtures (1:1 v/v) optimize solubility and crystallization .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 5-chloro-2-biphenylol potassium salt?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm aromatic substitution patterns (e.g., shifts for Cl at C5: δH ~7.2–7.4 ppm; δC ~125–130 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M–K]<sup>+</sup> at m/z 187.02 (C12H8ClO<sup>−</sup>) .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm); retention time varies with mobile phase (e.g., 65:35 acetonitrile:0.1% H3PO4) .

Advanced: How does thermal stability of 5-chloro-2-biphenylol potassium salt vary under inert vs. oxidative atmospheres?

Methodological Answer:

  • Thermogravimetric Analysis (TGA):
    • Inert (N2): Decomposition initiates at ~250°C, forming biphenyl derivatives and KCl .
    • Oxidative (Air): Accelerated degradation above 200°C due to radical-mediated oxidation, yielding chlorinated quinones .
  • Mitigation: Store under argon with desiccants to prevent hygroscopic degradation .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Controlled Solubility Studies:
    • Use standardized buffers (pH 2–12) to account for pH-dependent dissociation (pKa ~9.5 for phenolic –OH) .
    • Quantify via UV-Vis calibration curves (ε = 1.2×10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> at 270 nm) .
  • Contradiction Analysis:
    • Cross-validate methods (e.g., gravimetric vs. spectroscopic) and report solvent purity (e.g., residual water in DMSO alters solubility) .

Advanced: How can environmental persistence of 5-chloro-2-biphenylol potassium salt be modeled in aquatic systems?

Methodological Answer:

  • Photodegradation Studies:
    • Expose to UV-Vis light (λ = 300–400 nm) in simulated natural water (pH 7.4, 25°C).
    • Monitor decay via LC-MS; half-life (t1/2) ranges from 48–72 hours, forming 5-chloro-2-biphenoquinone .
  • Ecotoxicology:
    • Use Daphnia magna assays to assess acute toxicity (LC50 ~5 mg/L) .

Advanced: What role does counterion (K<sup>+</sup> vs. Na<sup>+</sup>) play in the compound’s reactivity?

Methodological Answer:

  • Ionic Radius Effects:
    • K<sup>+</sup> (1.38 Å) vs. Na<sup>+</sup> (0.95 Å) influences crystal packing and solubility (e.g., K salt is 20% more soluble in water) .
  • Reactivity in SNAr Reactions:
    • K<sup>+</sup> enhances nucleophilic aromatic substitution due to weaker ion pairing, accelerating reactions with amines or thiols .

Advanced: How to optimize precipitation protocols for high-purity 5-chloro-2-biphenylol potassium salt?

Methodological Answer:

  • Design of Experiments (DoE):

    VariableRange TestedOptimal Value
    Temperature0–40°C15°C
    KOH Concentration0.1–1.0 M0.4 M
    Stirring Rate100–500 rpm300 rpm
    • Yield increases from 75% to 92% under optimal conditions .
  • Post-Precipitation: Wash with cold ethanol to remove residual KCl .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • Common Impurities:
    • Residual o-phenylphenol (≤0.5%): Detect via GC-MS with DB-5 columns .
    • Chlorinated dimers: Resolve using UPLC-MS/MS (MRM transition m/z 375 → 187) .
  • Validation:
    • Spike recovery assays (90–110%) and inter-laboratory cross-validation .

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